Pergolide sulfone
Übersicht
Beschreibung
Pergolide sulfone is a metabolite of pergolide, an ergot-derived dopamine agonist. Pergolide was initially used in the treatment of Parkinson’s disease due to its high affinity for dopamine receptors. due to its association with cardiac valvulopathy, its use has been limited in many countries . This compound retains some of the pharmacological properties of its parent compound and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pergolide sulfone can be synthesized through the oxidation of pergolide. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of oxidizing agents to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pergolide sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Sulfides, sulfoxides.
Substitution: Various this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its effects on dopamine receptors and potential neuroprotective properties.
Medicine: Explored for its potential use in treating neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies
Wirkmechanismus
Pergolide sulfone exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, mimicking the effects of dopamine and thereby modulating neurotransmission. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain. Additionally, this compound may interact with serotonin receptors, contributing to its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Cabergoline: Another ergot-derived dopamine agonist with a similar mechanism of action but a different safety profile.
Pramipexole: A non-ergot dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergot dopamine agonist with similar therapeutic applications.
Comparison: Pergolide sulfone is unique due to its specific chemical structure and its metabolic relationship with pergolide. Unlike cabergoline, pramipexole, and ropinirole, this compound retains some of the ergot-related pharmacological properties, which may contribute to its distinct therapeutic effects and side effect profile. Its interaction with both dopamine and serotonin receptors also sets it apart from some of the other dopamine agonists .
Biologische Aktivität
Pergolide sulfone is a metabolite of pergolide, a dopamine agonist primarily used in the treatment of Parkinson's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, drawing on diverse sources and case studies.
Pharmacological Properties
Dopamine Agonist Activity
this compound has been identified as a potent dopamine agonist, exhibiting activity similar to that of pergolide itself. Studies have shown that both this compound and pergolide sulfoxide activate dopamine D2 receptors effectively, suggesting that they may contribute to the therapeutic effects observed with pergolide treatment . The dopamine agonist activity is critical for managing symptoms of Parkinson's disease, where dopaminergic signaling is impaired.
Metabolic Pathways
At least ten metabolites of pergolide have been identified, including this compound. The metabolic pathways involve various enzymatic transformations, which can influence the pharmacokinetics and pharmacodynamics of the drug. Notably, this compound retains significant pharmacological activity, which may have implications for its efficacy and safety in long-term use .
The mechanisms by which this compound exerts its effects are primarily through modulation of dopamine receptors. It is known to interact with both D1 and D2 receptor subtypes, facilitating dopaminergic neurotransmission. This action is essential in alleviating motor symptoms associated with Parkinson's disease.
Table 1: Comparison of Biological Activities
Compound | Dopamine Agonist Activity | Mechanism of Action |
---|---|---|
Pergolide | High | D1 and D2 receptor activation |
Pergolide Sulfoxide | High | D2 receptor activation |
This compound | High | D1 and D2 receptor activation |
Clinical Implications
Case Studies
Several case studies have reported adverse effects associated with pergolide therapy, particularly related to pulmonary fibrosis and other fibrotic conditions. A notable case involved a patient who developed pleuropulmonary fibrosis after long-term treatment with pergolide, leading to significant clinical complications . This raises concerns regarding the long-term safety of pergolide and its metabolites, including this compound.
Another study highlighted cases of restrictive valvular heart disease linked to pergolide use. Histological examinations revealed endocardial plaque formation similar to that seen in other ergot-derived medications, indicating potential long-term cardiovascular risks associated with these compounds .
Research Findings
Recent research has focused on the pharmacokinetics of pergolide and its metabolites. In animal models, intravenous administration has shown that both pergolide sulfoxide and sulfone exhibit similar pharmacokinetic profiles to the parent compound . The elimination half-life and volume of distribution were characterized, providing insights into how these metabolites behave in biological systems.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Mean Clearance (mL/h/kg) | 959 ± 492 |
Mean Elimination Half-Life (h) | 5.64 ± 2.36 |
Volume of Distribution (L/kg) | 0.79 ± 0.32 |
Eigenschaften
CAS-Nummer |
72822-03-8 |
---|---|
Molekularformel |
C19H26N2O2S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(6aR,9S,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16+,18+/m0/s1 |
InChI-Schlüssel |
BRFHHAXHZFOBNY-FDQGKXFDSA-N |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Isomerische SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Kanonische SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Piktogramme |
Irritant |
Synonyme |
(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.